4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
Overview
Description
The compound “4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid” is a chemical compound with the molecular formula C14H16O3 . It has a molecular weight of 232.27 g/mol . The compound is also known by other names such as “5,6,7,8-Tetrahydro-gamma-oxonaphthalene-2-butyric acid” and "4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid" .
Synthesis Analysis
The synthesis of similar compounds has been achieved using various catalysts. For instance, an enantioselective synthesis of related compounds was achieved in moderate ee values (up to 63% ee) by using a cinchona alkaloid-derived thiouea catalyst .Molecular Structure Analysis
The compound has a complex structure that includes a tetrahydro-cyclohepta[d][1,3]thiazol ring. The InChI string for the compound is "InChI=1S/C14H16O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,16,17)" . This provides a complete description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.27 g/mol . It has a XLogP3-AA value of 2.4, which is a measure of its hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has four rotatable bonds .Scientific Research Applications
Structural and Biological Activity
The synthesis of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid and its organotin(IV) carboxylates has been extensively studied. These compounds were characterized through various techniques and analyzed for their biological activities including antibacterial, antifungal, antileishmanial, cytotoxicity, and protein kinase inhibition. Notably, some complexes demonstrated significant antileishmanial activity and cytotoxicity, suggesting potential applications in the treatment of leishmaniasis. Additionally, these compounds exhibited interaction with DNA, indicating possible applications in genetic studies or drug design (Javed et al., 2015).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of derivatives of this compound have been studied, revealing intricate hydrogen bonding and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can be fundamental in material science and pharmaceutical development (Naveen et al., 2016).
Synthetic Methodology and Chemical Interactions
Research has also focused on the synthesis and chemical properties of this compound and its analogs. These studies not only provide insights into the efficient synthesis of these compounds but also explore their reactivity and interaction with other chemical species. Such information is invaluable in the field of synthetic chemistry and can lead to the development of new drugs and materials (Ragan et al., 2001).
Properties
IUPAC Name |
4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10(6-7-11(16)17)14-12-13-8-4-2-1-3-5-9(8)18-12/h1-7H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXKJQLKLHVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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